N-(2-Chlorophenyl)cyclohexanimine

Description

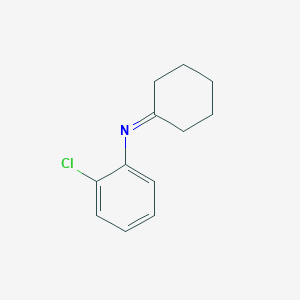

N-(2-Chlorophenyl)cyclohexanimine is a Schiff base (imine) featuring a cyclohexylideneamine backbone substituted with a 2-chlorophenyl group. It is synthesized via Method A, yielding 65% as a yellow oil, with structural confirmation by ¹H NMR (δ 7.34–1.67 ppm, aromatic and cyclohexane protons) .

Properties

CAS No. |

64456-61-7 |

|---|---|

Molecular Formula |

C12H14ClN |

Molecular Weight |

207.70 g/mol |

IUPAC Name |

N-(2-chlorophenyl)cyclohexanimine |

InChI |

InChI=1S/C12H14ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2 |

InChI Key |

QABCDUWWBITUAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NC2=CC=CC=C2Cl)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2-chlorophenylamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction scheme is as follows:

- Cyclohexanone + 2-Chlorophenylamine → this compound + Water

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorophenyl)cyclohexanimine undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding oximes or nitriles.

- Reduction : Reduction reactions can convert the imine group to an amine.

- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

- Oxidation : Oximes or nitriles.

- Reduction : Amines.

- Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorophenyl)cyclohexanimine has several applications in scientific research:

- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.

- Biology : Investigated for its potential biological activity and interactions with biomolecules.

- Medicine : Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

- Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)cyclohexanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Properties of N-(2-Chlorophenyl)cyclohexanimine and Analogues

*Derivatives vary by substituents (e.g., adamantyl, 3-ethyladamantyl).

Key Observations:

- Synthetic Efficiency : this compound (65% yield) is synthesized via a one-step imination, whereas N-(carboxymethyl)cycloheximide derivatives require multi-step coupling (PyBOP-mediated) with yields up to 76.7% .

- Thermal Stability : Triarylmethane derivatives (e.g., T109) exhibit higher melting points (121–166°C) compared to the liquid/oily state of this compound, likely due to extended π-conjugation and crystalline packing .

- Functional Group Impact : The imine group in the target compound contrasts with the carboxamide in 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide, which may enhance hydrolytic stability .

Spectroscopic and Analytical Comparisons

- ¹H NMR: The target compound’s aromatic signals (δ 7.34–6.74 ppm) and cyclohexane protons (δ 2.55–1.67 ppm) differ from HXE’s spectrum, which includes a hydroxyl (δ ~5 ppm) and ethylamino group (δ 1.2–2.5 ppm) .

- Mass Spectrometry : HXE exhibits a molecular ion at m/z 234.1489, while N-(carboxymethyl)cycloheximide derivatives show [M+H]⁺ values matching calculated masses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.